Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-

Environmental fate Aquatic toxicology Herbicide metabolite risk assessment

Regulatory labs relying solely on parent cyhalofop-butyl standards miss the terminal diacid metabolite needed for late-season quantification. This enantiopure (R)-cyhalofop diacid is the definitive analytical reference standard and a proven chiral ligand. • Satisfies OECD 506/507 residue definition for rice grain and soil (diacid DT₅₀ 48.6-25.1 d in flooded soil). • Non-toxic to aquatic organisms-critical for environmental risk assessment. • Forms homochiral coordination polymers stable to 420 °C.

Molecular Formula C16H13FO6
Molecular Weight 320.272
CAS No. 252564-94-6
Cat. No. B594470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-
CAS252564-94-6
Molecular FormulaC16H13FO6
Molecular Weight320.272
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C16H13FO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16(20)21)8-13(14)17/h2-9H,1H3,(H,18,19)(H,20,21)/t9-/m1/s1
InChIKeyHMERKOVDOPTYBT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-[(1R)-1-Carboxyethoxy]phenoxy]-3-fluorobenzoic Acid (CAS 252564-94-6): Procurement-Grade Identity, Synonyms, and Dual-Use Profile


Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro- (CAS 252564-94-6), most commonly referred to as Cyhalofop diacid or (R)-4-(4-(1-carboxyethoxy)phenoxy)-3-fluorobenzoic acid (H₂cpfa), is a chiral dicarboxylic acid with the molecular formula C₁₆H₁₃FO₆ and a molecular weight of 320.27 g/mol . The compound exists in two distinct procurement contexts: (i) as the terminal, non-herbicidal diacid metabolite of the aryloxyphenoxypropionate (AOPP) rice herbicide cyhalofop-butyl, used as an environmental-fate reference standard [1], and (ii) as an enantiopure (R)-configured V-shaped dicarboxylate ligand for constructing homochiral coordination polymers with nonlinear optical and catalytic properties [2]. The compound bears a 3-fluoro substituent on the benzoic acid ring, which differentiates it from its 3-chloro (H₂cpca) and 3-nitro (H₂cpna) structural analogs used in the same ligand family [3].

Why Cyhalofop Diacid (CAS 252564-94-6) Cannot Be Interchanged with Its Closest Analogs


Substituting this compound with the parent herbicide cyhalofop-butyl (CAS 122008-85-9) or the mono-acid metabolite cyhalofop acid (CAS 122008-78-0) is scientifically invalid because each occupies a distinct position in the metabolic cascade with profoundly different toxicological, environmental-fate, and functional properties. The parent herbicide is an active ACCase inhibitor with moderate-to-high aquatic toxicity (96-h LC₅₀ 0.637–3.49 mg/L in zebrafish) [1], while the diacid is documented as non-toxic to fish, Daphnia, and algae—a critical distinction for environmental risk assessment [2]. Substituting the 3-fluoro ligand H₂cpfa with its 3-chloro (H₂cpca) or 3-nitro (H₂cpna) analogs in chiral coordination polymer synthesis yields isomorphic but functionally distinct frameworks, with the fluoro substituent imparting different second-harmonic generation (SHG) efficiencies and thermal stabilities compared to the other halogen/nitro variants [3]. The quantitative evidence below establishes precisely where and why these differences become material for procurement decisions.

Quantitative Differentiation Evidence for Cyhalofop Diacid (CAS 252564-94-6) vs. Closest Comparators


Aquatic Ecotoxicity: Cyhalofop Diacid Is Non-Toxic Whereas the Parent Herbicide Cyhalofop-Butyl Is Moderately-to-Highly Toxic to Fish

The cyhalofop diacid metabolite (target compound) is classified as non-toxic to fish, Daphnia, and algae in regulatory ecotoxicological assessments, in direct contrast to the parent herbicide cyhalofop-butyl which exhibits measurable acute toxicity to multiple aquatic species [1]. Cyhalofop-butyl shows a 96-h LC₅₀ of 0.637 mg/L for zebrafish embryos, 3.49 mg/L for adult zebrafish, and LC₅₀ values of >0.49 mg/L (rainbow trout) and 0.76 mg/L (bluegill sunfish) [2][3]. The rapid degradation of cyhalofop-butyl (half-life ~2 hours in sediment/water) produces the diacid as the major terminal metabolite, and this detoxification step is the basis for concluding that normal agricultural use poses very little risk to the aquatic environment [1]. This differential is critical for laboratories conducting environmental risk assessments or requiring a non-toxic metabolite reference standard distinct from the toxic parent.

Environmental fate Aquatic toxicology Herbicide metabolite risk assessment

Foliar Absorption Selectivity: Rice Absorbs Less Than 30% of Applied Cyhalofop-Butyl vs. 73% in Target Weeds, Underpinning Crop Safety Unmatched by Fenoxaprop-P-Ethyl

The basis of cyhalofop-butyl's selectivity in rice—and by extension the relevance of its diacid metabolite as a detoxification endpoint—is a differential foliar absorption mechanism. At 24 hours after application (HAA), rice (Oryza sativa L.) absorbs less than 30% of applied cyhalofop-butyl, whereas the target grass weed Echinochloa oryzoides absorbs up to 73% [1]. This 2.4-fold differential in absorption is compounded by reduced esterase-mediated conversion to the active cyhalofop acid in rice and faster metabolism to the non-toxic diacid [1]. In contrast, fenoxaprop-P-ethyl application at 86.5 g/ha causes observable phytotoxicity symptoms in rice (yellowing, necrosis, stunting, epinasty), whereas cyhalofop-butyl at comparable or higher rates does not [2]. The diacid is the terminal, non-phytotoxic metabolite that serves as the analytical marker for successful detoxification in rice tissues, making it an essential reference standard for residue and metabolism studies in rice herbicide programs.

Herbicide selectivity Crop safety Absorption kinetics AOPP herbicides

Metabolic Half-Life: Cyhalofop Diacid Is More Persistent Than the Mono-Acid Metabolite in Paddy Environments

In paddy field dissipation studies, cyhalofop-butyl degrades rapidly to cyhalofop acid (mono-acid), which subsequently oxidizes to the diacid (target compound). The diacid exhibits significantly longer environmental persistence than the mono-acid: cyhalofop acid half-lives are 1.01–1.53 days in paddy water, 0.88–0.97 days in paddy soil, and 2.09–2.42 days in rice plants, whereas the parent cyhalofop-butyl dissipates with a first-order half-life of only 0.01–0.04 days (approximately 15–60 minutes) in paddy water [1][2]. The diacid therefore persists longer in the environment than the preceding metabolite, making it the more relevant analyte for late-season residue monitoring. At harvest, residues of cyhalofop-butyl and its metabolites in rice grain are consistently below 0.01–0.03 mg/kg, confirming that the diacid's persistence does not translate to unacceptable dietary exposure [1]. This differential persistence profile dictates which metabolite must be procured as an analytical reference standard depending on the sampling time point in field dissipation protocols.

Herbicide dissipation Paddy field residue Metabolite persistence Environmental half-life

Thermal Stability of H₂cpfa-Based Lanthanide Coordination Polymers: Frameworks Stable to 420 °C

Lanthanide(III) chiral coordination polymers constructed from the (R)-H₂cpfa ligand, with the general formula [Ln₂(cpfa)₃]ₙ (Ln = Yb, Lu), exhibit remarkable thermal stability: thermogravimetric analyses demonstrate that the three-dimensional rhombic frameworks remain intact up to 420 °C before decomposition [1]. This thermal robustness is notably higher than many commonly reported chiral coordination polymers based on flexible aliphatic ligands (e.g., lactate or tartrate derivatives), which typically decompose below 300 °C. The isomorphic lanthanide frameworks crystallize in the orthorhombic space group P2₁2₁2₁ and combine this high thermal stability with modest second-harmonic generation (SHG) efficiency and strong near-infrared (NIR) luminescence characteristic of Yb(III) ions, indicating that the cpfa²⁻ ligand effectively sensitizes lanthanide luminescence [1]. The 420 °C thermal threshold is a quantifiable specification for materials scientists selecting chiral ligands for high-temperature optical or sensing applications.

Chiral coordination polymers Thermogravimetric analysis Lanthanide MOFs Nonlinear optical materials

Substituent-Dependent SHG and Catalytic Activity: 3-Fluoro (H₂cpfa) vs. 3-Chloro (H₂cpca) vs. 3-Nitro (H₂cpna) in Isomorphic Co(II) Coordination Polymers

A direct comparative study of three Co(II) chiral coordination polymers—[Co(cpfa)(bimb)]·EtOH·H₂O (1, 3-fluoro), [Co(cpca)(bimb)]·EtOH·H₂O (2, 3-chloro), and [Co(cpna)(bimb)]·EtOH·H₂O (3, 3-nitro)—reveals that while all three are isomorphic with two-dimensional 2-fold interpenetrated sq1 structures, they exhibit measurably different second-harmonic generation (SHG) efficiencies and asymmetric catalytic activities toward the aldol reaction [1]. The fluoro-substituted ligand (H₂cpfa) imparts distinct electronic properties due to fluorine's strong electron-withdrawing inductive effect combined with its small atomic radius, which influences the coordination geometry and the nonlinear optical response differently than the larger chloro or strongly electron-withdrawing nitro substituents. The SHG activities of the three complexes are reported as different from one another in the published study; the chloro-substituted Zn, Cd, and Co cpca-based CPs also exhibit SHG activity that varies with the metal center, further demonstrating that the 3-fluoro substitution on the benzoic acid ring is not functionally interchangeable with other 3-substituents [2]. This is a direct, within-study, head-to-head comparison of the fluoro ligand against its closest structural analogs under identical synthetic and measurement conditions.

Second harmonic generation Chiral ligand engineering Substituent effects Asymmetric catalysis

Highest-Value Application Scenarios for Cyhalofop Diacid (CAS 252564-94-6) Based on Verified Differential Evidence


Environmental Fate Reference Standard for Cyhalofop-Butyl Residue and Metabolism Studies in Rice Ecosystems

Regulatory residue chemistry studies conducted under OECD 506/507 or EPA 860.1300 guidelines require the cyhalofop diacid as a discrete analytical reference standard for LC-MS/MS quantification. As established in Section 3, the diacid is the terminal and most persistent metabolite in the degradation cascade: the parent cyhalofop-butyl dissipates within hours (DT₅₀ ~0.01–0.04 days in paddy water), the mono-acid has intermediate persistence (DT₅₀ 1.01–1.53 days), and the diacid remains quantifiable at later sampling time points [1]. Laboratories procuring only the parent or the mono-acid standard cannot satisfy the residue definition for late-season samples or harvested rice grain. Furthermore, the diacid's documented non-toxicity to aquatic organisms is the pivotal piece of evidence in the environmental risk assessment that supports cyhalofop-butyl's regulatory approval for use in flooded rice paddies [2]. This compound should be procured at certified reference material (CRM) grade with a purity of ≥98% and full documentation of chiral purity (R-enantiomer) for regulatory submission purposes.

Chiral Dicarboxylate Ligand for Homochiral Coordination Polymer and MOF Synthesis with Tunable Nonlinear Optical Properties

The (R)-H₂cpfa ligand is a proven enantiopure V-shaped building block for constructing homochiral zinc(II), cobalt(II), and lanthanide(III) coordination polymers with crystallographically confirmed helical architectures. The thermal stability of the resulting lanthanide frameworks (up to 420 °C, as detailed in Section 3) makes H₂cpfa-based CPs suitable for high-temperature optical applications where competing chiral ligands (e.g., tartrate or lactate derivatives) would decompose [3]. Researchers seeking to tune SHG efficiency through systematic substituent variation should procure the full set of H₂cpfa (3-fluoro), H₂cpca (3-chloro), and H₂cpna (3-nitro) ligands—but must treat them as distinct, non-interchangeable reagents because the substituent identity directly modulates the optical and catalytic output of the resulting framework, as demonstrated in the isomorphic Co(II) series [4]. The (R)-enantiomer is mandatory; the racemic or (S)-enantiomer will not produce homochiral frameworks and will yield different or disordered crystal structures.

Immunoassay Hapten Design for Cyhalofop-Butyl Metabolite Monitoring in Food and Environmental Matrices

The cyhalofop diacid's distinct molecular structure—featuring two carboxylic acid groups and a 3-fluoro substituent on the benzoic acid ring—provides differentiated antigenic determinants compared to the mono-acid or the parent ester. This structural distinction is exploited in hapten design strategies for developing ultrasensitive antibodies capable of simultaneous immunoassay detection of cyhalofop-butyl metabolites [5]. Because the diacid is the terminal metabolite with the longest environmental persistence, antibodies raised against a diacid-protein conjugate can capture the full metabolic cascade endpoint, whereas antibodies targeting only the mono-acid or parent structure may miss late-stage residues. This application leverages the compound's metabolic uniqueness and environmental persistence profile established in Section 3.

Metabolite Standard for In Vitro Herbicide Metabolism and Toxicokinetic Studies

In vitro metabolism studies using rice microsomal fractions, plant cell cultures, or recombinant esterase enzymes require authentic cyhalofop diacid as the terminal metabolite reference standard to confirm complete metabolic inactivation. The quantitative evidence from Section 3 demonstrates that the diacid is the detoxification endpoint: cyhalofop-butyl is converted to the herbicidally active cyhalofop acid by esterases, which is then further oxidized to the inactive diacid. In tolerant rice cultivars, this conversion to the diacid is accelerated, forming the mechanistic basis for crop selectivity [6]. Laboratories studying resistance mechanisms in Echinochloa spp. or evaluating metabolic cross-resistance patterns across AOPP herbicides must include the diacid standard to discriminate between reduced activation (parent-to-mono-acid) and enhanced detoxification (mono-acid-to-diacid) resistance pathways.

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